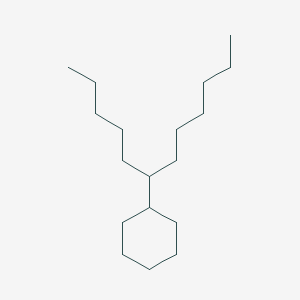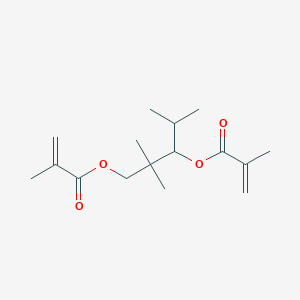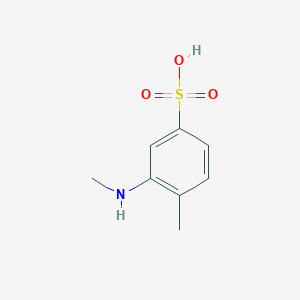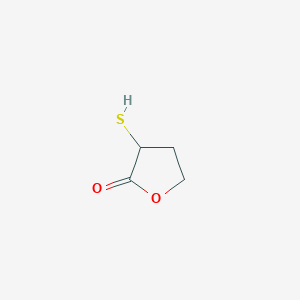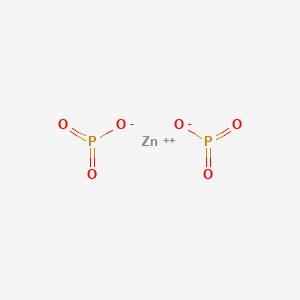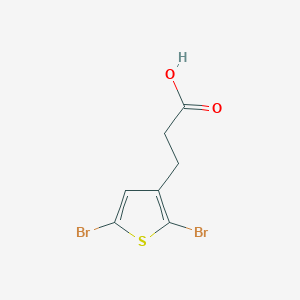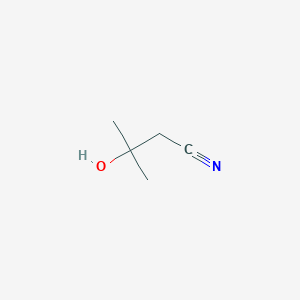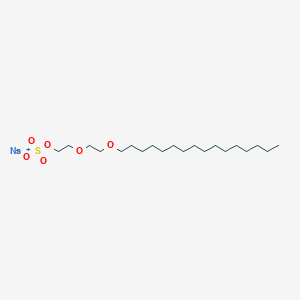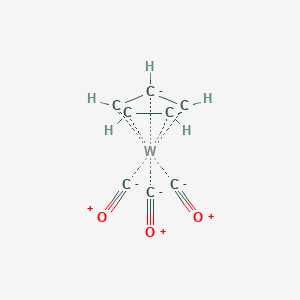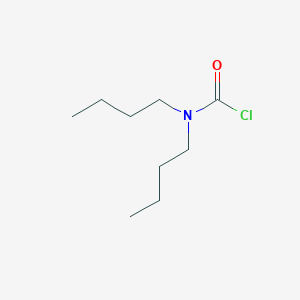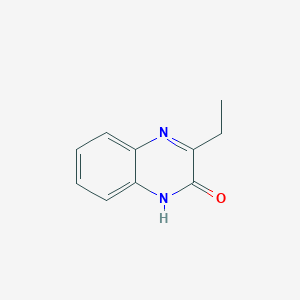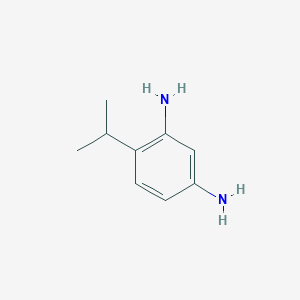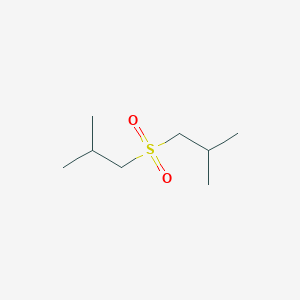
Diisobutyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl sulfone (DIBS) is a colorless liquid with a molecular formula of C8H18O2S. It is a sulfone compound that has been used in various industries, including pharmaceuticals, agrochemicals, and polymer production. DIBS has also shown potential in scientific research applications due to its unique chemical properties and mechanism of action.
Wirkmechanismus
Diisobutyl sulfone has a unique mechanism of action that involves the formation of a sulfone radical. This radical can undergo further reactions, leading to the formation of various products. Diisobutyl sulfone is also capable of undergoing oxidation, which can lead to the formation of sulfoxides and sulfones.
Biochemische Und Physiologische Effekte
Diisobutyl sulfone has been shown to have a low toxicity profile and is not considered to be harmful to human health. However, it has been shown to have some physiological effects, including the ability to induce oxidative stress in cells. Diisobutyl sulfone has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Diisobutyl sulfone has several advantages as a solvent in lab experiments. It has a high boiling point, which allows it to be used at elevated temperatures. It is also a nonpolar solvent, which makes it useful for dissolving nonpolar compounds. However, Diisobutyl sulfone may not be suitable for all experiments, as it may react with certain compounds and may not be compatible with certain analytical techniques.
Zukünftige Richtungen
There are several potential future directions for the use of Diisobutyl sulfone in scientific research. One area of interest is its use as a solvent in the synthesis of new materials, including polymers and other organic compounds. Diisobutyl sulfone may also have potential as a reagent in organic synthesis reactions. Additionally, further research is needed to fully understand the mechanism of action of Diisobutyl sulfone and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of Diisobutyl sulfone involves the reaction of isobutylene with sulfur dioxide and oxygen in the presence of a catalyst. The reaction produces a mixture of sulfones, including Diisobutyl sulfone, which can be isolated and purified through distillation.
Wissenschaftliche Forschungsanwendungen
Diisobutyl sulfone has been studied for its potential use in various scientific research applications. One area of interest is its use as a solvent in organic synthesis. Diisobutyl sulfone has been shown to be an effective solvent for a wide range of organic compounds, including polar and nonpolar substances.
Eigenschaften
CAS-Nummer |
10495-45-1 |
|---|---|
Produktname |
Diisobutyl sulfone |
Molekularformel |
C8H18O2S |
Molekulargewicht |
178.29 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylpropylsulfonyl)propane |
InChI |
InChI=1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
ULSLZZKKTPQNNJ-UHFFFAOYSA-N |
SMILES |
CC(C)CS(=O)(=O)CC(C)C |
Kanonische SMILES |
CC(C)CS(=O)(=O)CC(C)C |
Siedepunkt |
265.0 °C |
melting_point |
17.0 °C |
Andere CAS-Nummern |
10495-45-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



